molecular formula C26H32ClFO5 B13122234 Clobetasonebutyrate

Clobetasonebutyrate

Cat. No.: B13122234
M. Wt: 479.0 g/mol
InChI Key: FBRAWBYQGRLCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of clobetasone butyrate involves several steps, starting from the basic steroid structureIndustrial production methods often utilize advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Clobetasone butyrate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: Reduction reactions can affect the carbonyl groups.

    Substitution: Halogenation and esterification are common substitution reactions for this compound. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Clobetasone butyrate has a wide range of scientific research applications:

Mechanism of Action

Clobetasone butyrate exerts its effects by binding to cytoplasmic receptors in dermal and intradermal cells. This binding induces the production of inhibitory proteins, leading to decreased activity of prostaglandins, kinins, histamine, liposomal enzymes, and other endogenous mediators of inflammation . The suppression of these mediators results in reduced inflammation and relief from symptoms associated with various skin conditions.

Comparison with Similar Compounds

Clobetasone butyrate is often compared with other corticosteroids such as:

Properties

IUPAC Name

[17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRAWBYQGRLCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860331
Record name 21-Chloro-9-fluoro-16-methyl-3,11,20-trioxopregna-1,4-dien-17-yl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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